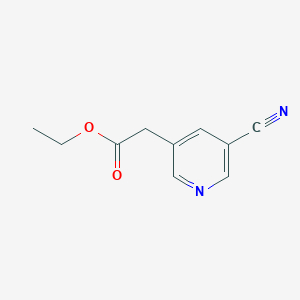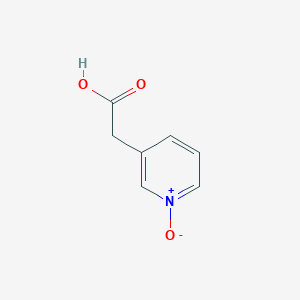
3'-Deoxy-3'-fluoro-xyloguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluoro-xyloguanosine: is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoro-xyloguanosine involves multiple steps, including the fluorination of the sugar moiety and the coupling of the purine base. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-fluoro-xyloguanosine typically involve large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the compound. The exact methods are often kept confidential by pharmaceutical companies .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxy-3’-fluoro-xyloguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying nucleoside analogues.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like fluorine gas or fluorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different fluorinated analogues .
Applications De Recherche Scientifique
Chemistry: 3’-Deoxy-3’-fluoro-xyloguanosine is used as a chemical probe in glycobiology and nucleoside chemistry. Its unique structure allows researchers to study the effects of fluorination on nucleoside analogues .
Biology: In biological research, this compound is used to investigate DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for studying cell cycle regulation and apoptosis .
Medicine: Medically, 3’-Deoxy-3’-fluoro-xyloguanosine is explored for its potential in treating various cancers, particularly lymphoid malignancies. Its antitumor activity is a focal point of ongoing research .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a candidate for further drug development and optimization .
Mécanisme D'action
3’-Deoxy-3’-fluoro-xyloguanosine exerts its effects primarily through the inhibition of DNA synthesis. By incorporating into the DNA strand, it disrupts the normal replication process, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
- 3’-Deoxy-3’-fluoroadenosine
- 3’-Deoxy-3’-fluorocytidine
- 3’-Deoxy-3’-fluorothymidine
Comparison: Compared to other fluorinated nucleoside analogues, 3’-Deoxy-3’-fluoro-xyloguanosine is unique in its specific targeting of lymphoid malignancies. Its structure allows for more effective incorporation into DNA, leading to enhanced antitumor activity .
Propriétés
IUPAC Name |
2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOWHLFGBWKXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)

![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
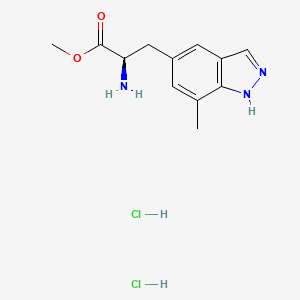
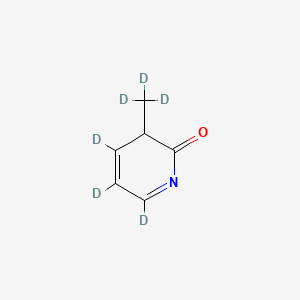
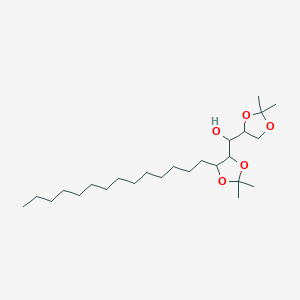
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
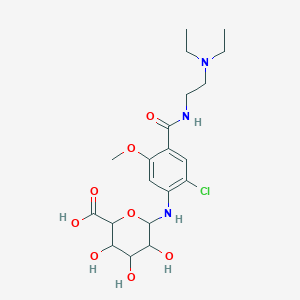

![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)

